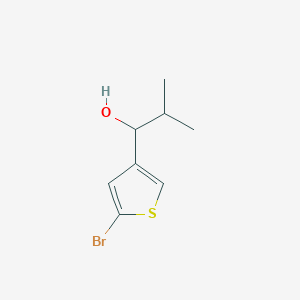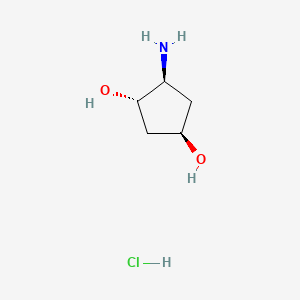![molecular formula C18H16 B13438091 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene CAS No. 136612-72-1](/img/structure/B13438091.png)
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a but-1-en-3-ynyl group, which in turn is substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene typically involves multiple steps. One common method is the coupling of a substituted benzene derivative with an alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1-methyl-4-[(E)-4-phenylbut-1-en-3-ynyl]benzene: Similar structure but lacks the 4-methyl group on the phenyl ring.
1-methyl-4-[(E)-4-(4-chlorophenyl)but-1-en-3-ynyl]benzene: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is unique due to the presence of both a methyl group and a but-1-en-3-ynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
136612-72-1 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC名 |
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3,5,7-14H,1-2H3/b5-3+ |
InChIキー |
MWNJNLSZECQSLS-HWKANZROSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C#CC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


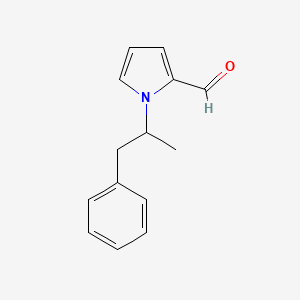
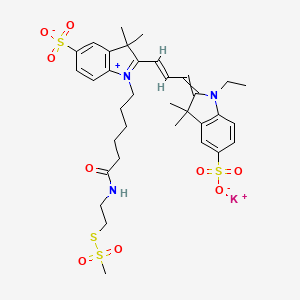
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
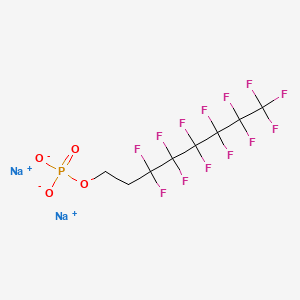
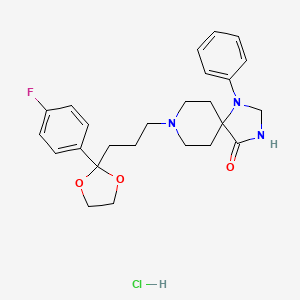
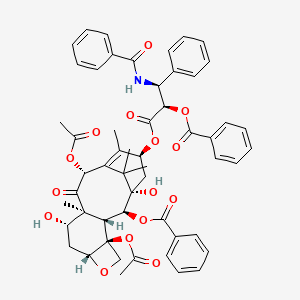

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
